4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide
Overview
Description
This compound is a potent inhibitor of SIRT1, SIRT2, and SIRT3, which are NAD(+) dependent deacetylases . These enzymes are considered potential targets for metabolic, inflammatory, oncologic, and neurodegenerative disorders .
Molecular Structure Analysis
The crystal structure of this compound when bound in the SIRT3 active site reveals that the common carboxamide binds in the nicotinamide C-pocket and the aliphatic portions of the inhibitors extend through the substrate channel .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Pyrano[4″,3″4′,5′]pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′4,5]thieno[2,3-c]isoquinolines
: These derivatives, synthesized from compounds like 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide, showed potential for further chemical modifications and applications in pharmaceutical research (Paronikyan et al., 2016).
Development of Pyrido and Thieno Pyrimidines : These compounds were synthesized for potential applications in chemical research, providing a basis for exploring more complex chemical structures and their interactions (Bakhite et al., 2005).
Chemical Reactivity and Applications
Formamidine Synthesis and Antianaphylactic Activity : The formation of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their corresponding alkyl esters indicated potential for antianaphylactic activity, demonstrating the chemical's usefulness in creating medically relevant compounds (Wagner et al., 1993).
Antimicrobial Activity Exploration : Certain derivatives synthesized from 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide have shown promising antimicrobial properties, particularly against Staphylococcus aureus, highlighting its potential in developing new antimicrobial agents (Kostenko et al., 2008).
Advanced Heterocyclic Chemistry
Heterocyclic Synthesis for Antimicrobial Activity : The synthesis of novel thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives demonstrated potential in creating advanced heterocyclic compounds with antimicrobial properties (Gad-Elkareem et al., 2011).
Formation of New Heterocyclic Systems : The reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with various alkyl mono- and di-halides led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety, expanding the possibilities in heterocyclic chemistry applications (Sirakanyan et al., 2015).
Future Directions
properties
IUPAC Name |
4-[4-[2-(2,2-dimethylpropanoylamino)ethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-19(2,3)18(26)21-7-4-12-5-8-24(9-6-12)17-15-13(22-11-23-17)10-14(27-15)16(20)25/h10-12H,4-9H2,1-3H3,(H2,20,25)(H,21,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPKBHVNVJWICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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